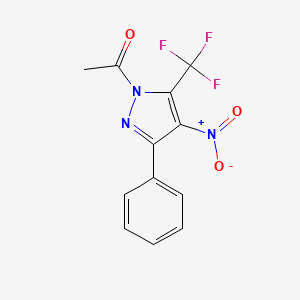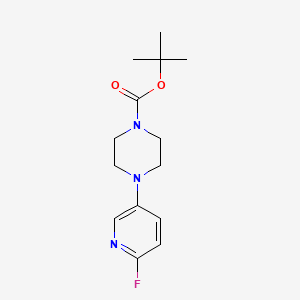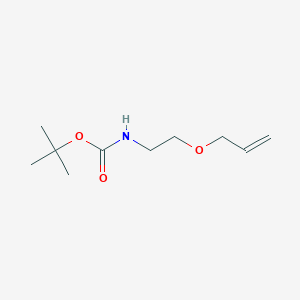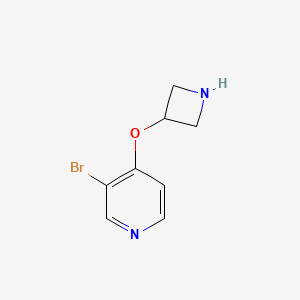![molecular formula C14H21NO3 B12065694 Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-(dimethylamino)phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- typically involves the reaction of hexanoic acid with 4-(dimethylamino)phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification, hydrolysis, and purification to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is often carried out using large-scale reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- can be compared with other similar compounds, such as:
Hexanoic acid: A simple carboxylic acid with a six-carbon chain.
4-(Dimethylamino)phenol: A phenolic compound with a dimethylamino group.
Phenoxyacetic acid: A compound with a phenoxy group attached to acetic acid.
Uniqueness
The uniqueness of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- lies in its combination of a hexanoic acid backbone with a 4-(dimethylamino)phenoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
6-[4-(dimethylamino)phenoxy]hexanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
CWKQLMQXTKAXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)



![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)




